1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a bromopropanone backbone substituted with an amino group and a difluoromethoxy group on the phenyl ring. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(5-Amino-2-(difluoromethoxy)phenyl)propan-2-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bromine, N-bromosuccinimide, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one can be compared with similar compounds such as:
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one: This compound has a chlorine atom instead of bromine, which affects its reactivity and applications.
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-iodopropan-2-one: The presence of iodine can lead to different chemical properties and reactivity.
1-(5-Amino-2-(difluoromethoxy)phenyl)-3-fluoropropan-2-one: The fluorine atom provides unique characteristics compared to bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrF2NO2 |
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Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[5-amino-2-(difluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-5-8(15)4-6-3-7(14)1-2-9(6)16-10(12)13/h1-3,10H,4-5,14H2 |
InChI Key |
YBRFFHMGHKVRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)CBr)OC(F)F |
Origin of Product |
United States |
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